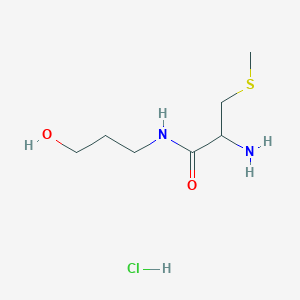

2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide hydrochloride, also known as WR-1065 hydrochloride, is a compound that has been studied for its potential use in radiotherapy and chemotherapy. This compound is a prodrug that is converted into a thiol compound, WR-1065, which has been found to protect normal tissues from the harmful effects of radiation and chemotherapy.

Scientific Research Applications

Synthesis Techniques and Derivatives

- Amino acids and N-hydroxyamino acids have been synthesized from N-acylsultams using a practical [NH] equivalent, demonstrating methods for obtaining various amino acid derivatives, which could relate to the synthesis or modification of the compound of interest (Oppolzer, Tamura, & Deerberg, 1992).

- The creation of cationic poly(N-isopropylacrylamide) copolymer latexes using 2-aminoethyl-methacrylate hydrochloride points towards the use of similar amino functional groups in polymer synthesis, potentially applicable for the development of biomaterials or drug delivery systems (Meunier, Elaissari, & Pichot, 1995).

Antiviral and Antibacterial Properties

- Certain pyrimidine derivatives with amino and methylsulfanyl groups have shown antiviral activity, suggesting that structurally related compounds could be explored for their antiviral or antimicrobial properties (Holý et al., 2002).

Physicochemical Properties and Applications

- Studies on buffers and solubilities of compounds with hydroxy and amino groups, such as TRIS and TAPS, could provide insight into the physicochemical properties and potential buffer applications of similar compounds (Taha & Lee, 2010).

- The synthesis and application of cationic microgels based on poly(N-isopropylmethacrylamide) and functionalized with primary amines for drug delivery systems may hint at similar applications for compounds containing amino and hydroxy groups (Hu, Tong, & Lyon, 2011).

properties

IUPAC Name |

2-amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-12-5-6(8)7(11)9-3-2-4-10;/h6,10H,2-5,8H2,1H3,(H,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJKKEYISYHMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)NCCCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(3-hydroxypropyl)-3-methylsulfanylpropanamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)

![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)

![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)

![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)

![2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2687805.png)